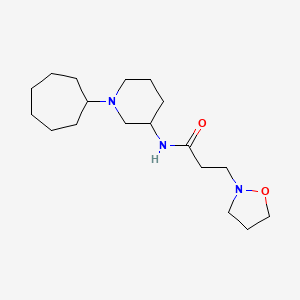
2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone, also known as DHBP, is a synthetic compound that has been used in various scientific research applications. It is a hydrazone derivative of salicylaldehyde and has been found to have various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone is not fully understood. However, it has been found to inhibit the activity of various enzymes, including tyrosinase, lipoxygenase, and cyclooxygenase. This compound has also been found to activate the Nrf2-ARE signaling pathway, which plays a crucial role in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to reduce oxidative stress and inflammation, which are associated with various diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone has several advantages for lab experiments. It is easy to synthesize and has been found to have low toxicity. This compound is also stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to use in aqueous solutions. This compound is also sensitive to light and heat, which can lead to degradation.
Direcciones Futuras
For research on 2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone include the development of new derivatives with improved solubility and stability, the investigation of its potential as a therapeutic agent for various diseases, and the exploration of its potential as a diagnostic tool for cancer and other diseases.
Conclusion:
This compound is a synthetic compound that has been extensively used in various scientific research applications. It has been found to have antitumor, antioxidant, and anti-inflammatory properties and has shown promising results in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and inflammation-related disorders. This compound has several advantages for lab experiments, including its ease of synthesis and low toxicity. However, this compound has some limitations, including poor solubility in water and sensitivity to light and heat. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of this compound.
Métodos De Síntesis
2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone can be synthesized through the reaction between salicylaldehyde and hydrazine hydrate in the presence of acetic acid. The reaction results in the formation of a yellow crystalline powder, which is this compound. The synthesis method is simple and efficient, making this compound a popular compound in scientific research.
Aplicaciones Científicas De Investigación
2,4-dihydroxybenzaldehyde (2,4-dihydroxybenzylidene)hydrazone has been extensively used in various scientific research applications. It has been found to have antitumor, antioxidant, and anti-inflammatory properties. This compound has been used in the development of new drugs for the treatment of cancer, neurodegenerative diseases, and inflammation-related disorders.
Propiedades
IUPAC Name |
4-[(E)-[(E)-(2,4-dihydroxyphenyl)methylidenehydrazinylidene]methyl]benzene-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4/c17-11-3-1-9(13(19)5-11)7-15-16-8-10-2-4-12(18)6-14(10)20/h1-8,17-20H/b15-7+,16-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOAMTCGAMHEGGE-BGPOSVGRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NN=CC2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N/N=C/C2=C(C=C(C=C2)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanamide](/img/structure/B6023799.png)
![2,4-dimethyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(tetrahydro-2-furanylmethyl)-1,3-thiazole-5-carboxamide](/img/structure/B6023803.png)
![N,N'-[methylenebis(2-methoxy-4,1-phenylene)]di(2-thiophenecarboxamide)](/img/structure/B6023811.png)
![2-{1-[(6-methyl-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]ethyl}-4(3H)-quinazolinone](/img/structure/B6023817.png)
![2-[(2,3-dimethylphenyl)amino]-5-(3-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B6023821.png)
![2-[1-({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)propylidene]-5-phenylcyclohexane-1,3-dione](/img/structure/B6023827.png)
![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)acetamide](/img/structure/B6023834.png)
![2-{[2-(3,4-dimethoxyphenyl)ethyl]imino}-5,5-diethyldihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B6023842.png)

![N-[2-(dimethylamino)ethyl]-N-{[1-(2-fluorobenzyl)-3-piperidinyl]methyl}-1-phenylcyclopropanecarboxamide](/img/structure/B6023857.png)

![3'-{[1-(2-hydroxyphenyl)ethylidene]amino}-1'H-spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B6023890.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-isopropyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B6023891.png)
![1-(2-{[5-(2-fluorophenyl)-1,2,4-triazin-3-yl]amino}ethyl)-3-piperidinol](/img/structure/B6023909.png)